molecular formula C11H11NO2S2 B2837081 3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 900135-00-4

3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2837081
CAS No.: 900135-00-4
M. Wt: 253.33
InChI Key: DZOQXKQYJPITSS-UHFFFAOYSA-N
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Description

3-[2-(4-Hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound based on the privileged 1,3-thiazolidin-4-one scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . The core structure is characterized by a five-membered ring containing nitrogen and sulfur atoms, with a thioxo (sulfanylidene) group at the 2-position and a 2-(4-hydroxyphenyl)ethyl substituent at the 3-position. This specific substitution pattern is designed to confer and modulate biological activity, making the compound a valuable tool for pharmacological research. Compounds within the 1,3-thiazolidin-4-one family have been extensively studied and demonstrate a broad spectrum of biological activities . This derivative is primarily intended for research use in developing new therapeutic agents. Its potential research applications are rooted in the established activities of its structural analogues, which include anticancer properties through the inhibition of cancer cell proliferation , antimicrobial effects against various bacterial and fungal strains , and antioxidant activity by acting as a radical scavenger to protect against oxidative stress . Furthermore, the 4-hydroxyphenyl moiety is a common pharmacophore that can contribute to anti-inflammatory activity . The mechanism of action for such compounds is often multi-targeted, potentially involving interaction with key enzymes or receptors through hydrogen bonding and π-π stacking interactions . The presence of the exocyclic double bond is known to be crucial for potent pharmacological effects . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-9-3-1-8(2-4-9)5-6-12-10(14)7-16-11(12)15/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOQXKQYJPITSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-hydroxyphenethylamine with a thioamide derivative under controlled conditions. One common method includes the condensation of 4-hydroxyphenethylamine with thioglycolic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

    Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenethyl derivatives.

Scientific Research Applications

Introduction to 3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

The compound This compound is a thiazolidine derivative that has garnered attention in various scientific research fields due to its potential biological activities. This article delves into its applications, supported by case studies and data tables that illustrate its efficacy in different domains.

Antitumor Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including the specified compound, exhibit significant antitumor properties. For instance, a study evaluated the compound's in vitro activity against various human cancer cell lines. The results indicated moderate cytotoxicity against several types of cancer cells, suggesting its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a crucial role .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory conditions. The compound has shown promise in reducing inflammation markers in preclinical models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further development in anti-inflammatory therapies .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been extensively studied. The specific compound was tested against various bacterial strains and exhibited notable antibacterial activity, indicating its potential use as an antimicrobial agent .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers synthesized several thiazolidinone derivatives and tested their effects on human lung and breast cancer cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis in these cells, highlighting its potential as an effective anticancer drug .

Case Study 2: Neuroprotective Effects

A recent animal study assessed the neuroprotective effects of the compound in models of Alzheimer's disease. Results showed that treatment with the compound led to a reduction in amyloid-beta plaque formation and improved cognitive function, suggesting its therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Rhodanine Derivatives

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents/Modifications Biological Activity (IC50) Selectivity Notes Reference
3-[2-(4-Hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one (Target) 2-(4-Hydroxyphenyl)ethyl at N3, sulfanylidene at C2 MDA-MB231: 2 μM; HCT 116: 2 μM; Caco 2: 3 μM Non-selective (toxic to normal fibroblasts)
3-[4-(Arylalkoxy)phenyl]ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one (Compound 4) Bulky arylalkoxy groups at N3 HCT 116: 10 μM Selective (IC50 >25 μM in fibroblasts)
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Benzyl group at N3 Comparative bioactivity studies Lower antitumor potency
3-Ethyl-3-(4-hydroxyphenyl)-2-[4-nitrophenyl]isothiazolidin-4-one (2e) 4-Nitrophenyl at C2, ethyl at N3 Antimicrobial activity Not reported
(5E)-5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 6339-79-3) 4-Hydroxybenzylidene at C5 Structural data available (no bioactivity)

Substituent Effects on Bioactivity

  • Bulkier substituents (e.g., arylalkoxy groups in compound 4) improve selectivity by reducing interactions with non-target cells . Benzyl or ethyl groups () show lower potency, suggesting the hydroxyphenyl moiety is critical for activity.
  • Halogenated or nitro groups (e.g., 4-chlorophenyl in ) enhance antimicrobial activity but are less effective against cancer cells .

Spectroscopic and Crystallographic Comparisons

  • NMR and IR Data :

    • The target compound’s 4-hydroxyphenyl group is characterized by a singlet at δ 4.9–5.0 ppm (aromatic -OH) in <sup>1</sup>H NMR, similar to analogs in and .
    • IR spectra show a strong C=O stretch at ~1648 cm<sup>-1</sup>, consistent with the thiazolidin-4-one core .
  • Crystallography :

    • Rhodanine derivatives with allyl or benzylidene substituents () exhibit intramolecular C-H···S interactions (d = 2.51–2.55 Å), stabilizing the planar conformation . These interactions are absent in the target compound due to its flexible ethyl chain.

Selectivity and Toxicity Profiles

  • The target compound’s lack of selectivity (IC50 <5 μM in normal fibroblasts) contrasts with compound 4, which retains selectivity (IC50 >25 μM) due to steric hindrance from bulky substituents .

Biological Activity

3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that has attracted interest in medicinal chemistry due to its diverse biological activities. The compound features a thiazolidinone core, which is known for its potential therapeutic properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO2S2C_{11}H_{11}NO_2S_2. Its structure includes:

  • A thiazolidinone ring system
  • A hydroxyphenethyl substituent

These structural features contribute to its reactivity and biological activity.

Antioxidant Activity

Thiazolidinone derivatives are known for their antioxidant properties. The presence of the hydroxy group in this compound enhances its ability to scavenge free radicals. Studies have shown that similar compounds exhibit significant radical scavenging activity, which may be attributed to the electron-donating capacity of the hydroxy group .

Anticancer Activity

Research indicates that thiazolidinone derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with similar structural motifs have been reported to inhibit cancer cell lines through various pathways, including the NF-kB and MAPK signaling pathways .

Anti-inflammatory Activity

The compound exhibits potential anti-inflammatory effects by inhibiting pro-inflammatory mediators. Thiazolidinone derivatives have been shown to reduce levels of cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that thiazolidinone derivatives can exhibit antimicrobial activity against various pathogens. For example, similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Summary of Research Findings

Activity TypeMechanism of ActionReferences
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis; inhibition of growth
Anti-inflammatoryInhibition of cytokine production
AntimicrobialDisruption of cell wall; metabolic interference

Case Studies

  • Anticancer Effects : A study examined the effects of thiazolidinone derivatives on breast cancer cell lines, revealing significant apoptosis induction at micromolar concentrations. The study highlighted the role of the hydroxy group in enhancing cytotoxicity against cancer cells .
  • Anti-inflammatory Properties : In a model of acute inflammation, administration of this compound resulted in a marked decrease in edema formation compared to controls, supporting its potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or aldehydes. Key steps include refluxing in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres, with temperature control (70–100°C) to minimize side reactions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .
  • Data Contradictions : Conflicting reports exist on optimal catalysts (e.g., triethylamine vs. acetic acid) for cyclization. Comparative studies suggest triethylamine improves regioselectivity but may reduce yield by 10–15% in some cases .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this thiazolidinone derivative?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazolidinone ring and substituent positions. Aromatic protons from the 4-hydroxyphenyl group appear as doublets (δ 6.8–7.2 ppm), while the sulfanylidene proton resonates near δ 3.5–4.0 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays). Retention times vary with mobile phase pH due to the phenolic -OH group .

Q. What are the common chemical modifications of this compound to explore structure-activity relationships (SAR)?

  • Methodology : Functionalization at the 4-hydroxyphenyl group (e.g., alkylation, halogenation) or thiazolidinone sulfur atom (oxidation to sulfone derivatives) is performed. Reductive amination or nucleophilic substitution at the ethyl spacer can introduce heterocyclic moieties .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound and its derivatives?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant potential. Molecular docking (AutoDock Vina) identifies binding affinities to targets like COX-2 or α-glucosidase, using crystallographic structures (PDB IDs: 1PXX, 5NN8). Validation requires comparing docking scores with in vitro IC50_{50} values .
  • Data Contradictions : Discrepancies arise between predicted binding modes and experimental inhibition data, necessitating MD simulations (>100 ns) to assess stability of ligand-protein complexes .

Q. What strategies resolve conflicting data in biological assays (e.g., antimicrobial activity vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Optimization : Use logarithmic dilution series (0.1–100 µM) to distinguish specific activity from nonspecific cytotoxicity.
  • Selectivity Index (SI) : Calculate SI = (IC50_{50} for healthy cells)/(IC50_{50} for target cells). An SI > 3 indicates therapeutic potential.
  • Mechanistic Studies : Flow cytometry (Annexin V/PI staining) differentiates apoptosis from necrosis in conflicting cytotoxicity models .

Q. How can reaction engineering improve scalability of the synthesis while maintaining stereochemical fidelity?

  • Methodology :

  • Microreactor Systems : Continuous flow reactors enhance heat/mass transfer, reducing side products (e.g., epimerization) during cyclization. Residence time optimization (5–10 min) at 80°C improves yield by 20% compared to batch reactors .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustment of stoichiometry .

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